molecular formula C25H20FN3O3S B2847776 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 894552-87-5

2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2847776
CAS No.: 894552-87-5
M. Wt: 461.51
InChI Key: CAPVSWLEMLLTFA-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indoline-thiazolidine] class, characterized by a fused indoline-thiazolidine ring system. The 4-fluorophenyl group at the 3'-position and the p-tolylacetamide moiety at the 1-position are critical for its structural and electronic properties. Its synthesis likely follows established protocols for spirocyclic indoline derivatives, involving cyclization reactions or multicomponent approaches ().

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c1-16-6-10-18(11-7-16)27-22(30)14-28-21-5-3-2-4-20(21)25(24(28)32)29(23(31)15-33-25)19-12-8-17(26)9-13-19/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPVSWLEMLLTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide is a complex organic molecule characterized by the following structural features:

  • Molecular Formula : C25H20FN3O3S
  • Molecular Weight : 461.51 g/mol
  • Functional Groups : Contains a fluorophenyl group, an indoline ring, a thiazolidin ring, and an acetamide moiety.

This unique combination of functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Compounds with similar structures have been reported to exhibit significant antimicrobial properties. For example, derivatives of indoline and thiazolidin have shown activity against various pathogens. The presence of the fluorine atom in the structure may enhance lipophilicity and biological activity, making it a candidate for further pharmacological evaluation .

Anticancer Activity

Research on related compounds indicates that they may possess anticancer properties. For instance, fused indole derivatives have been noted for their ability to inhibit cancer cell proliferation. Studies have shown that certain indole-based compounds can act as effective agents against various cancer cell lines, including breast and colon cancer . The specific mechanism by which these compounds exert their effects often involves interaction with cellular signaling pathways.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • Receptor Modulation : Some derivatives act as ligands for various receptors (e.g., serotonin receptors), influencing neurotransmitter systems and potentially providing therapeutic effects in psychiatric disorders .

Case Study 1: Anticancer Evaluation

In a study examining the anticancer potential of thiazolidin derivatives, one compound demonstrated significant cytotoxicity against the HCT-116 colon carcinoma cell line with an IC50 value of 6.2 μM. This suggests that structural modifications akin to those in this compound could yield potent anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation into the antimicrobial properties of indole derivatives found that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents was crucial for enhancing antimicrobial efficacy.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamideBromine and chlorine substituentsAntimicrobial properties
Nitro-methyl-2-oxospiro-[indoline-3,2'-pyrrolidine]-3'-carboxylateNitro group and pyrrolidine ringAnticancer activity
6-Azauracil derivativesUracil core with various substituentsAntiviral activity

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs that may confer distinct biological activities not observed in other similar compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Spiro[indoline-thiazolidine] Derivatives

2-(3'-(4-Chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
  • Key Difference : Substitution of 4-fluorophenyl with 4-chlorophenyl.
  • Impact : Chlorine’s higher electronegativity and larger atomic radius may enhance lipophilicity and alter binding interactions.
  • Synthesis : Prepared via cyclocondensation of N-phenylphthalimide derivatives, as described for analogous spiro compounds ().
  • Structural Confirmation : X-ray crystallography validated the spirocyclic framework in related 4-chlorophenyl derivatives ().
Methyl 3-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)propanoate
  • Key Difference: Replacement of N-(p-tolyl)acetamide with a methyl ester-propanoate group.
  • Synthesis : Achieved via nucleophilic substitution or esterification under acidic conditions ().
  • Biological Relevance : Methyl esters are often prodrugs, suggesting possible metabolic activation ().

Functional Group Variations in Related Heterocycles

2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin)-3'yl)acetamide (Compound 4a-4g)
  • Key Difference : Incorporation of a benzo[d]thiazole-thioether group instead of fluorophenyl.
  • Impact : Enhanced π-π stacking and sulfur-mediated hydrogen bonding, improving antibacterial activity ().
  • Biological Activity : Compound 5d (a derivative) showed potent anti-inflammatory (ED₅₀: 12.3 mg/kg) and antibacterial (MIC: 2 µg/mL against S. aureus) properties ().
N-(1,3-Dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide
  • Key Difference : Replacement of thiazolidine with triazole and isoindoline-dione moieties.
  • Impact : Triazole groups improve metabolic stability and metal-binding capacity.
  • Synthesis : Utilized phthalic anhydride and hydrazides in refluxing toluene ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the spiro[indoline-3,2'-thiazolidin] core via cyclization under acidic or basic conditions.
  • Step 2 : Functionalization with the 4-fluorophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3 : Acetamide coupling via amidation reactions (e.g., HATU/DIPEA-mediated coupling).
  • Critical Parameters :
  • Temperature : 60–80°C for cyclization steps .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Yield Optimization : Use of catalysts like triethylamine or Pd(PPh₃)₄ improves yields to 60–75% .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the spirocyclic system and substituent positions (e.g., fluorophenyl at C3') .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 492.1452) .
  • HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves spiro-conformation ambiguity in solid-state studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer potency) across studies?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct parallel assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays on cancer cell lines) under standardized conditions .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to quantify binding affinity for purported targets (e.g., STAT3 or EGFR kinases) .
  • Meta-Analysis : Compare IC₅₀ values across studies while controlling for variables like cell line heterogeneity or assay protocols .

Q. What in silico strategies are recommended for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or kinases. Prioritize poses with hydrogen bonding to the thiazolidinone carbonyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Models : Develop models using descriptors like LogP, polar surface area, and H-bond donors to predict ADMET properties .

Q. How should researchers design experiments to validate the spirocyclic structure’s role in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Prepare non-spiro derivatives (e.g., linear thiazolidinones) and compare bioactivity .
  • Conformational Analysis : Use NOESY NMR to correlate spiro-ring rigidity with target binding .
  • Pharmacophore Mapping : Identify critical moieties (e.g., dioxo-thiazolidinone) via 3D alignment with known inhibitors .

Contradiction Analysis

  • Issue : Discrepancies in reported IC₅₀ values for COX-2 inhibition (e.g., 1.2 µM vs. 3.8 µM).
  • Resolution : Re-evaluate assay conditions (e.g., enzyme source, substrate concentration) and validate with orthogonal methods like Western blotting for COX-2 expression .

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